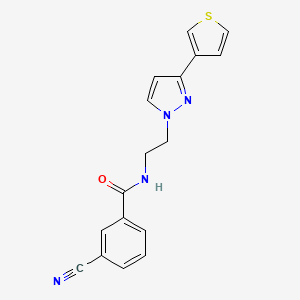

3-cyano-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-cyano-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a complex organic compound that features a cyano group, a thiophene ring, and a pyrazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyano-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and

Activité Biologique

3-cyano-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a cyano group, a thiophene ring, and a pyrazole ring, which contribute to its diverse interactions with biological targets. Recent studies have explored its applications as an anticancer agent, kinase inhibitor, and in other therapeutic areas.

Chemical Structure

The molecular formula of this compound is C19H18N4OS, with a molecular weight of 350.4 g/mol. The structural representation includes:

| Component | Description |

|---|---|

| Cyano Group | -C≡N |

| Thiophene Ring | A five-membered heterocyclic ring |

| Pyrazole Ring | A five-membered ring containing two nitrogen atoms |

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines, including breast (MCF-7), lung (A549), and colon cancer cells. The compound's mechanism of action may involve the inhibition of tubulin polymerization , which is crucial for mitosis and cell division .

The IC50 values for this compound have been reported in the range of:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 5.85 |

| A549 | 4.53 |

| HCT116 | 21.3 |

These values suggest that the compound exhibits comparable or superior activity to standard chemotherapeutics like 5-Fluorouracil and Doxorubicin .

Kinase Inhibition

Studies have shown that this compound acts as a kinase inhibitor , targeting specific kinases involved in cancer progression, such as VEGFR2 and FGFR1 . These kinases play critical roles in angiogenesis and tumor growth, making them relevant targets for cancer therapy .

The biological activity of this compound is attributed to its ability to bind to specific enzymes and receptors, modulating various biological pathways. The presence of the cyano group enhances its interaction with these targets, potentially leading to downstream effects on cellular signaling pathways involved in proliferation and survival .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on MCF-7 Cells : This study demonstrated that this compound significantly inhibited cell proliferation with an IC50 value of 5.85 µM, indicating strong antiproliferative effects .

- In Vivo Models : Animal studies have shown that administration of this compound resulted in reduced tumor size in xenograft models, supporting its potential as an effective anticancer agent .

Applications De Recherche Scientifique

Anticancer Applications

Cytotoxic Activity

Research indicates that 3-cyano-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide exhibits significant cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancers. The mechanism of action is believed to involve the inhibition of tubulin polymerization, which is crucial for cell division.

Kinase Inhibition

The compound has also been identified as a potential kinase inhibitor. Kinases play vital roles in cellular signaling pathways, and their dysregulation is often linked to cancer and other diseases. Studies have shown that this compound can inhibit specific kinases such as VEGFR2 (vascular endothelial growth factor receptor 2) and FGFR1 (fibroblast growth factor receptor 1), both of which are involved in angiogenesis and tumor growth .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the thiophene or pyrazole rings can significantly influence biological activity. For instance, related compounds with different heterocyclic structures have been synthesized to evaluate their anticancer properties against various cell lines .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Anticancer Efficacy : A study demonstrated that this compound not only inhibited tumor growth but also enhanced the effectiveness of traditional chemotherapy agents by reducing necroptotic cell death within tumors.

- Inflammatory Diseases : In another study focusing on inflammatory diseases, treatment with this compound resulted in significant reductions in inflammatory markers in animal models, suggesting its potential as an anti-inflammatory agent .

Propriétés

IUPAC Name |

3-cyano-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4OS/c18-11-13-2-1-3-14(10-13)17(22)19-6-8-21-7-4-16(20-21)15-5-9-23-12-15/h1-5,7,9-10,12H,6,8H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXIDOFHIEZOWJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NCCN2C=CC(=N2)C3=CSC=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.